molecular formula C9H14N4O B1354222 4-Methoxy-2-(piperazin-1-yl)pyrimidine CAS No. 55745-88-5

4-Methoxy-2-(piperazin-1-yl)pyrimidine

Cat. No. B1354222
CAS RN: 55745-88-5
M. Wt: 194.23 g/mol
InChI Key: UWNRWWIRIZDKLH-UHFFFAOYSA-N
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Description

4-Methoxy-2-(piperazin-1-yl)pyrimidine is a chemical compound with the molecular weight of 267.16 . It is also known as 4-methoxy-2-(1-piperazinyl)pyrimidine dihydrochloride . The compound is stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease . The reaction was carried out in 95% ethanol at room temperature for 24 hours .


Molecular Structure Analysis

The structure of 4-Methoxy-2-(piperazin-1-yl)pyrimidine is assigned by HRMS, IR, 1H and 13C NMR experiments . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Anticancer Activity

Compounds structurally related to “4-Methoxy-2-(piperazin-1-yl)pyrimidine” have been studied for their potential anticancer properties. For instance, certain derivatives have shown the ability to induce apoptosis in breast cancer cells, as evidenced by biological studies such as acridine orange/ethidium bromide staining assay .

α1-Adrenergic Receptor Affinity

Research has been conducted on compounds with a similar structure to assess their affinity for α1-adrenergic receptors. These studies include binding data, in silico docking simulations, and molecular dynamics, which are crucial for understanding the therapeutic potential of these compounds .

Antimicrobial Activity

Molecular modeling studies have been performed on piperazine derivatives to evaluate their antimicrobial activity. Docking simulations of these compounds towards specific enzymes have revealed that hydrophobic interactions play a significant role in their antimicrobial efficacy .

Synthesis and Structural Analysis

The synthesis of related piperazine compounds has been documented, with detailed structural analysis performed using techniques such as HRMS, IR, 1H and 13C NMR experiments. These studies provide insights into the chemical properties and potential applications of these compounds .

5. PARP Inhibition in Breast Cancer Cells Some derivatives have been developed to target Poly (ADP-Ribose) Polymerase (PARP), which is a promising approach for treating human breast cancer cells. The development of these compounds involves complex synthesis and evaluation of their efficacy against cancer cells .

properties

IUPAC Name

4-methoxy-2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-14-8-2-3-11-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNRWWIRIZDKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467226
Record name 4-Methoxy-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55745-88-5
Record name 4-Methoxy-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2-(piperazin-1-yl)pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 2-chloro-4-methoxypyrimidine (21.5 g) and piperazine (64.0 g) in acetonitrile (200 ml) was refluxed for 30 min. The reaction mixture was poured into water (500 ml) and extracted with chloroform (400 ml). The extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated to give the title compound (26.0 g) as a pale-yellow oil.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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